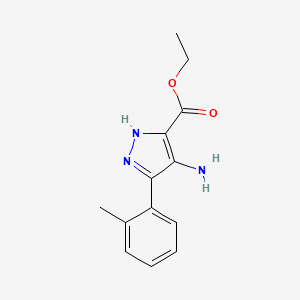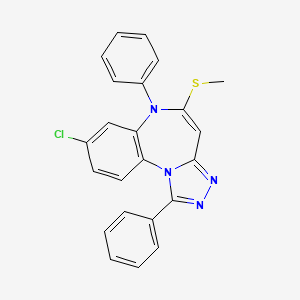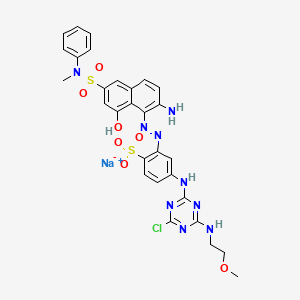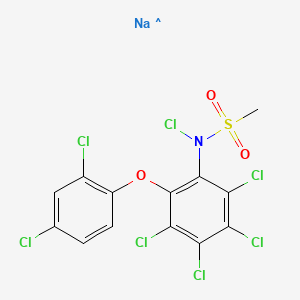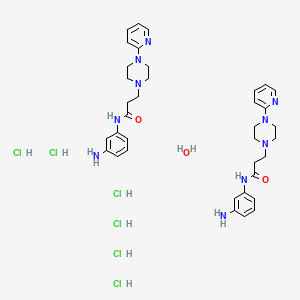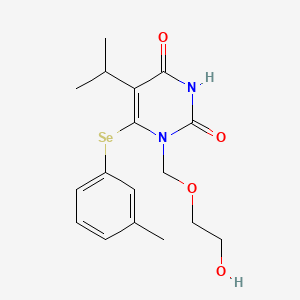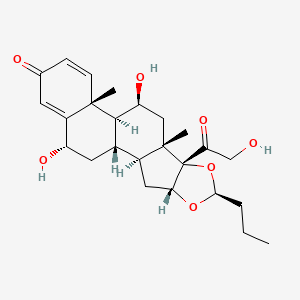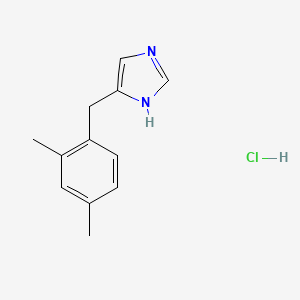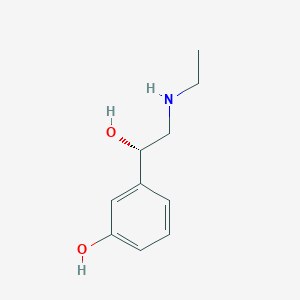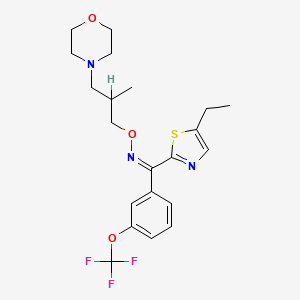
3-(4-((Acetylamino)sulphonyl)butyl)-5-cyano-2-(3-(5-cyano-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-ylidene)-1-propenyl)-1-ethyl-1H-benzimidazolium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-((Acetylamino)sulphonyl)butyl)-5-cyano-2-(3-(5-cyano-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-ylidene)-1-propenyl)-1-ethyl-1H-benzimidazolium bromide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-((Acetylamino)sulphonyl)butyl)-5-cyano-2-(3-(5-cyano-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-ylidene)-1-propenyl)-1-ethyl-1H-benzimidazolium bromide involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the benzimidazole core, followed by the introduction of the cyano and acetylamino groups. The final step involves the formation of the bromide salt.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the process and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-((Acetylamino)sulphonyl)butyl)-5-cyano-2-(3-(5-cyano-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-ylidene)-1-propenyl)-1-ethyl-1H-benzimidazolium bromide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: The presence of multiple functional groups allows for substitution reactions, where one group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different cyano derivatives, while reduction could produce various amine derivatives.
Wissenschaftliche Forschungsanwendungen
3-(4-((Acetylamino)sulphonyl)butyl)-5-cyano-2-(3-(5-cyano-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-ylidene)-1-propenyl)-1-ethyl-1H-benzimidazolium bromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-(4-((Acetylamino)sulphonyl)butyl)-5-cyano-2-(3-(5-cyano-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-ylidene)-1-propenyl)-1-ethyl-1H-benzimidazolium bromide involves its interaction with specific molecular targets and pathways. The compound’s multiple functional groups allow it to bind to various enzymes and receptors, modulating their activity and leading to the observed effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(4-((Acetylamino)sulphonyl)butyl)-5-cyano-2-(3-(5-cyano-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-ylidene)-1-propenyl)-1-ethyl-1H-benzimidazolium chloride
- 3-(4-((Acetylamino)sulphonyl)butyl)-5-cyano-2-(3-(5-cyano-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-ylidene)-1-propenyl)-1-ethyl-1H-benzimidazolium iodide
Uniqueness
The uniqueness of 3-(4-((Acetylamino)sulphonyl)butyl)-5-cyano-2-(3-(5-cyano-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-ylidene)-1-propenyl)-1-ethyl-1H-benzimidazolium bromide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications and distinguishes it from other similar compounds.
Eigenschaften
CAS-Nummer |
33625-61-5 |
|---|---|
Molekularformel |
C31H36BrN7O3S |
Molekulargewicht |
666.6 g/mol |
IUPAC-Name |
N-[4-[6-cyano-2-[(E,3Z)-3-(5-cyano-1,3-diethylbenzimidazol-2-ylidene)prop-1-enyl]-3-ethylbenzimidazol-3-ium-1-yl]butylsulfonyl]acetamide;bromide |
InChI |
InChI=1S/C31H35N7O3S.BrH/c1-5-35-26-15-13-24(21-32)19-28(26)37(7-3)30(35)11-10-12-31-36(6-2)27-16-14-25(22-33)20-29(27)38(31)17-8-9-18-42(40,41)34-23(4)39;/h10-16,19-20H,5-9,17-18H2,1-4H3;1H |
InChI-Schlüssel |
YRYCOZDWQNPGRK-UHFFFAOYSA-N |
Isomerische SMILES |
CCN\1C2=C(C=C(C=C2)C#N)N(/C1=C\C=C\C3=[N+](C4=C(N3CCCCS(=O)(=O)NC(=O)C)C=C(C=C4)C#N)CC)CC.[Br-] |
Kanonische SMILES |
CCN1C2=C(C=C(C=C2)C#N)N(C1=CC=CC3=[N+](C4=C(N3CCCCS(=O)(=O)NC(=O)C)C=C(C=C4)C#N)CC)CC.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


